4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Overview
Description
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound Its structure includes a cyclopentyl group, a methoxy-nitrophenyl group, and a piperazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperazinecarboxamide core: This can be achieved by reacting piperazine with a suitable carboxylic acid derivative.
Introduction of the cyclopentyl group: This step might involve the alkylation of the piperazine ring with a cyclopentyl halide.
Attachment of the methoxy-nitrophenyl group: This could be done through a nucleophilic aromatic substitution reaction, where a methoxy-nitrophenyl halide reacts with the piperazine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy or piperazine groups.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds might include other piperazine derivatives or compounds with similar functional groups. For example:
- 4-cyclopentyl-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- 4-cyclopentyl-N-(4-nitrophenyl)-1-piperazinecarboxamide
These compounds might share similar chemical properties but differ in their biological activity or physical properties, highlighting the uniqueness of 4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide.
Properties
IUPAC Name |
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-25-16-12-14(21(23)24)6-7-15(16)18-17(22)20-10-8-19(9-11-20)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPPZLLFZJNOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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